2-(Ethylsulfanyl)-1,1-dimethoxyethane
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Overview
Description
2-(Ethylsulfanyl)-1,1-dimethoxyethane is an organic compound characterized by the presence of an ethylsulfanyl group attached to a dimethoxyethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-1,1-dimethoxyethane typically involves the reaction of ethyl mercaptan with 1,1-dimethoxyethane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like tetrahydrofuran and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-1,1-dimethoxyethane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; conducted in an inert atmosphere, often at low temperatures.
Substitution: Halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)-1,1-dimethoxyethane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-1,1-dimethoxyethane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ethylsulfanyl group can participate in redox reactions, while the dimethoxyethane backbone provides stability and solubility. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other organic reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-1,1-dimethoxyethane: Similar structure but with a methyl group instead of an ethyl group.
2-(Propylsulfanyl)-1,1-dimethoxyethane: Similar structure but with a propyl group instead of an ethyl group.
2-(Butylsulfanyl)-1,1-dimethoxyethane: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
2-(Ethylsulfanyl)-1,1-dimethoxyethane is unique due to the specific combination of the ethylsulfanyl group and the dimethoxyethane backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-ethylsulfanyl-1,1-dimethoxyethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c1-4-9-5-6(7-2)8-3/h6H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCAMUCJJKKTQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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